Product packaging for Ethyl 3-oxopropanoate(Cat. No.:CAS No. 34780-29-5)

Ethyl 3-oxopropanoate

Cat. No.: B010250
CAS No.: 34780-29-5
M. Wt: 116.11 g/mol
InChI Key: SYFFHRPDTQNMQB-UHFFFAOYSA-N
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Description

Ethyl 3-oxopropanoate (CAS 34780-29-5) is a versatile β-ketoester that serves as a fundamental building block in organic synthesis and medicinal chemistry research. This compound is highly valued for its application in heterocyclic chemistry, particularly as a precursor in the synthesis of quinolinones and chromenones, which are core structures in many biologically active molecules . Its reactive methylene group, flanked by two carbonyl groups, makes it an ideal substrate for catalytic reductions and cyclization reactions to form complex oxygen-containing heterocycles . As a research chemical, this compound is strictly for laboratory and manufacturing use. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with care, referring to the supplied Safety Data Sheet (SDS) for proper hazard and handling information. It is typically recommended to store this compound in an inert atmosphere, preferably in a freezer under -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B010250 Ethyl 3-oxopropanoate CAS No. 34780-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-8-5(7)3-4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFFHRPDTQNMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452420
Record name 3-Oxo-propionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34780-29-5
Record name 3-Oxo-propionic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 3 Oxopropanoate and Its Precursors

Classical Condensation-Based Synthetic Approaches

The cornerstone of classical synthesis for β-keto esters like Ethyl 3-oxopropanoate (B1240783) is the Claisen condensation reaction. This method involves the carbon-carbon bond formation between two ester molecules, facilitated by a strong base.

Base-Catalyzed Condensation of Ester Precursors (e.g., Ethyl Acetate (B1210297) and Ethyl Formate)

The synthesis of Ethyl 3-oxopropanoate is effectively achieved through a crossed Claisen condensation. This reaction utilizes two different ester precursors: one that can form an enolate (Ethyl Acetate) and another that acts as the electrophile (Ethyl Formate). Ethyl Formate (B1220265) is an ideal electrophilic partner as it lacks α-hydrogens and therefore cannot undergo self-condensation.

The reaction is typically carried out by treating a mixture of Ethyl Acetate and Ethyl Formate with a strong base, such as sodium ethoxide. The base deprotonates the α-carbon of Ethyl Acetate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of Ethyl Formate, leading to the formation of this compound after an acidic workup.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the Claisen condensation is crucial for maximizing the yield and purity of this compound. Several factors heavily influence the reaction's efficiency.

Choice of Base : A strong base is necessary to generate a sufficient concentration of the enolate. Sodium ethoxide is commonly used, and employing it in a stoichiometric amount (a full equivalent) is critical. This is because the resulting β-keto ester is more acidic than the starting alcohol, and the base is required to deprotonate the product, which drives the reaction equilibrium toward completion. organic-chemistry.orgorgsyn.org Using an alkoxide base that matches the alkyl group of the esters (i.e., ethoxide for ethyl esters) prevents transesterification side reactions. technologynetworks.comgoogle.com

Temperature : The reaction is often conducted at low temperatures to enhance selectivity and control the reaction rate. chemicalbook.com

Workup : The reaction is terminated by neutralization with an aqueous acid, which protonates the enolate of the product and quenches any remaining base. google.com Purification is typically achieved through extraction followed by distillation under reduced pressure to isolate the pure β-keto ester. prepchem.com

Table 1: Effect of Solvent on Claisen Condensation Reaction Time and Yield

SolventReaction TimeYield
Ethanol20 hours73%
Tetrahydrofuran (THF)10 minutes84%

This interactive table is based on findings from a study on a related Claisen condensation, highlighting the significant impact of solvent choice on reaction efficiency. prepchem.com

Mechanistic Pathways of Condensation Reactions

The mechanism of the Claisen condensation for synthesizing this compound proceeds through several distinct steps: orgsyn.orgtechnologynetworks.comgoogle.comchemicalbook.com

Enolate Formation : A strong base, typically sodium ethoxide (NaOEt), removes an acidic α-proton from Ethyl Acetate. This creates a resonance-stabilized enolate ion, which serves as the key nucleophile.

Nucleophilic Attack : The enolate ion attacks the electrophilic carbonyl carbon of Ethyl Formate. This addition reaction forms a tetrahedral alkoxide intermediate.

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (⁻OEt) as the leaving group. This step results in the formation of the β-keto ester, this compound.

Protonation : In the final workup step, an aqueous acid (like HCl) is added to neutralize the reaction mixture and protonate the enolate of the product, yielding the final, neutral this compound. google.com

Modern and Alternative Synthetic Routes

Beyond classical condensation, modern synthetic methods offer alternative pathways to β-keto esters, often under different reaction paradigms that can provide advantages in substrate scope or reaction conditions.

Preparation via Carbon Monoxide Pressure Methodologies

Transition-metal catalyzed carbonylation reactions represent a powerful modern tool for synthesizing carbonyl compounds, including β-keto esters. nih.govresearchgate.net These methods involve the incorporation of a molecule of carbon monoxide (CO) into an organic substrate.

One such approach involves the palladium-catalyzed carbonylation of α-halo esters. In this process, an α-halo ester can react with carbon monoxide under pressure in the presence of a suitable palladium catalyst and an alcohol. technologynetworks.com This reaction leads to the formation of a β-keto ester. While not as common as the Claisen condensation for this specific molecule, this methodology is valuable for creating diverse β-keto esters from different starting materials. The use of high-pressure CO and sensitive transition metal catalysts are notable aspects of this route. technologynetworks.comnih.gov

Synthesis through Hydrolysis of Activated Esters (e.g., Ethyl β-Chloroacrylate)

Another alternative strategy involves the synthesis and subsequent hydrolysis of activated ester derivatives. One such precursor is an enol ether or a halo-substituted acrylate (B77674). For instance, a synthetic sequence can be designed starting from an activated compound like Ethyl β-chloroacrylate. mpdkrc.edu.in

The synthesis proceeds via the formation of an intermediate, such as an enol ether, which is then hydrolyzed under acidic conditions. The hydrolysis step converts the enol form into the more stable keto form, yielding this compound. A related procedure involves using ethyl 3,3-diethoxypropanoate, a stable, protected form of this compound. orgsyn.org This acetal (B89532) can be readily hydrolyzed with aqueous acid to furnish the target β-keto ester. This approach is advantageous as it avoids the strong basic conditions of the Claisen condensation and starts from stable, easily handled precursors.

One-Pot Synthetic Strategies for Direct Preparation

The direct, one-pot synthesis of β-keto esters and their derivatives, including structures related to this compound, represents a significant advancement in synthetic efficiency. These methods combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and often improving yields by avoiding the isolation of unstable intermediates.

Recent research has highlighted several one-pot approaches for synthesizing complex molecules where an this compound moiety is formed in situ. For instance, a novel, cost-effective, and industrially viable one-pot synthesis has been developed for ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate. researchgate.net This process utilizes 3-hydrazinylquinoxalin-2(1H)-one derivatives and ethyl 2-formyl-3-oxopropanoate, demonstrating the utility of the formylated ester in streamlined multi-component reactions. researchgate.net

Another example involves the condensation of methyl 2-isothiocyanatobenzoate with dimethyl malonate in the presence of sodium methoxide. mdpi.com This one-pot reaction proceeds through several stages, including the in-situ formation of a β-keto ester intermediate, to ultimately yield methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. mdpi.com Similarly, the synthesis of ethyl 6,7-difluoro-4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate involves an initial condensation to produce ethyl 3-(4,5-difluoro-2-{[(methylthio)carbonothioyl]amino}phenyl)-3-oxopropanoate, which then undergoes an intramolecular cyclization in the same pot. mdpi.com

Mechanochemistry has also emerged as a powerful tool for one-pot synthesis. The mechanochemical synthesis of fluorinated pyrazolones from ethyl benzoylacetate and a hydrazine (B178648) proceeds efficiently in a ball mill, showcasing a solvent-free, one-pot approach to creating complex heterocyclic structures from a β-keto ester precursor. beilstein-journals.org These examples, while not producing unsubstituted this compound, illustrate the modern synthetic strategies being applied to this class of compounds.

Preparation of Key Related Compounds as Synthetic Intermediates

Synthesis of Sodium Ethyl Formylacetate

Sodium ethyl formylacetate, also known as sodium 3-ethoxy-3-oxoprop-1-en-1-olate or sodium this compound, is a crucial, albeit somewhat unstable, intermediate in organic synthesis. evitachem.comcymitquimica.comjst.go.jp It serves as a direct precursor for introducing the formylacetate group into more complex molecules. cymitquimica.comjst.go.jp

The primary industrial synthesis involves the reaction of an alkali alcoholate, such as sodium ethoxide, with ethyl acetate and carbon monoxide at elevated temperature and pressure. evitachem.comgoogle.com In a typical procedure, ethyl acetate is treated with sodium ethoxide in an autoclave. The reaction is conducted under a carbon monoxide atmosphere, which is maintained at a constant pressure as it is consumed. This process is highly efficient, capable of producing the sodium salt with high purity and yield directly from the reaction mixture. google.com The absence of other solvents is a key feature of some patented methods, with excess ethyl acetate serving as the reaction medium. google.com

An alternative laboratory-scale method involves the reaction between ethyl acetate and sodium formate. evitachem.com The versatility of sodium ethyl formylacetate is demonstrated in its reaction with amidines, such as 3-methylbenzamidine, to form substituted pyrimidinols. prepchem.com

Table 1: Synthesis of Sodium Ethyl Formylacetate

Reactants Base/Catalyst Pressure (atm) Temperature (°C) Yield Purity
Ethyl acetate, Carbon Monoxide Sodium Ethoxide up to 20 approx. 70 90% >95%
Ethyl acetate Sodium Formate N/A N/A N/A N/A

Data sourced from multiple procedural descriptions. evitachem.comgoogle.com

Synthesis of Formyl Acetate as a Precursor

Formyl acetate, also known as acetic formic anhydride (B1165640), is a highly reactive formylating agent used in the synthesis of various compounds. Due to its thermal instability, it is often prepared in situ for immediate use. chemicalbook.com

There are two principal methods for its laboratory preparation:

Reaction of Sodium Formate with Acetyl Chloride : This is a straightforward method where sodium formate is reacted with acetyl chloride, typically in an anhydrous solvent like diethyl ether, at controlled temperatures (e.g., 23–27°C). chemicalbook.com

Reaction of Acetic Anhydride with Formic Acid : This reaction involves mixing acetic anhydride with formic acid, usually at low temperatures (e.g., 0°C), to generate formyl acetate. chemicalbook.com The product is often part of a mixture containing excess formic acid and acetic anhydride, which can be used directly as a formylating agent. chemicalbook.com

Table 2: Common Synthetic Routes for Formyl Acetate

Reactant 1 Reactant 2 Solvent Temperature (°C)
Sodium Formate Acetyl Chloride Anhydrous Diethyl Ether 23–27
Acetic Anhydride Formic Acid None 0

Data sourced from preparative methods descriptions. chemicalbook.com

Reaction Mechanisms and Reactivity Studies of Ethyl 3 Oxopropanoate

Electrophilic and Nucleophilic Properties

The unique arrangement of a ketone and an ester group separated by a methylene (B1212753) group in ethyl 3-oxopropanoate (B1240783) gives rise to its distinct electrophilic and nucleophilic characteristics.

Reactivity of the Carbonyl Center Towards Nucleophiles

Both the ketone and ester carbonyl groups in ethyl 3-oxopropanoate are electrophilic and susceptible to nucleophilic attack. vulcanchem.comsolubilityofthings.com The polarization of the carbon-oxygen double bond renders the carbonyl carbon electron-deficient and a prime target for electron-rich species. libretexts.org Nucleophilic addition to the carbonyl group is a common reaction, leading to the formation of various derivatives. solubilityofthings.comlibretexts.orgsmolecule.com For instance, the ketone carbonyl can react with nucleophiles to form alcohols or other substituted products. smolecule.com The reactivity of the carbonyl centers can be influenced by the presence of substituents on the aromatic ring in derivatives of this compound. Electron-withdrawing groups tend to increase the susceptibility of the carbonyl group to nucleophilic attack.

Role of the Active Methylene Group in Nucleophilic Additions

The methylene group situated between the two carbonyl groups is known as an "active methylene" group. shivajicollege.ac.in The protons on this carbon are significantly acidic due to the electron-withdrawing effects of the adjacent carbonyl groups, which stabilize the resulting carbanion through resonance. shivajicollege.ac.inslideshare.net This acidity allows for the facile formation of an enolate ion in the presence of a base. shivajicollege.ac.inslideshare.net The resulting enolate is a potent nucleophile and can participate in various nucleophilic addition reactions, a cornerstone of its synthetic utility. shivajicollege.ac.in For example, the enolate can attack electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. This reactivity is fundamental to many condensation reactions.

Enolate Chemistry and Diverse Condensation Pathways

The ability of this compound to form a stable enolate is central to its role in a wide array of condensation reactions, which are powerful tools for constructing complex organic molecules.

Intermolecular Condensation Reactions for Carbon-Carbon Bond Formation

This compound and its derivatives are classic substrates for intermolecular condensation reactions, such as the Claisen condensation. solubilityofthings.comscribd.com In a Claisen-type reaction, the enolate of one ester molecule attacks the carbonyl group of another, leading to the formation of a β-keto ester. slideshare.net This type of reaction is a fundamental method for creating carbon-carbon bonds. solubilityofthings.com Another important intermolecular reaction is the Knoevenagel condensation, where the active methylene group condenses with an aldehyde or ketone. sci-hub.se For instance, the condensation of a β-keto ester with an aldehyde can yield an alkylidene β-keto ester. sci-hub.se These condensation reactions are often catalyzed by a base and are crucial for synthesizing a variety of organic compounds.

Intramolecular Cyclization Mechanisms for Ring Closure

The dual functionality of this compound and its derivatives makes them excellent precursors for intramolecular cyclization reactions, leading to the formation of heterocyclic and carbocyclic rings. vulcanchem.comvulcanchem.com For example, derivatives of this compound can undergo intramolecular cyclization to form dihydrofurans. The presence of both a nucleophilic enolate and an electrophilic carbonyl group within the same molecule or a reaction intermediate allows for ring closure. researchgate.net These cyclization reactions are pivotal in the synthesis of various cyclic compounds, including those with potential biological activity. vulcanchem.com

Functional Group Interconversions and Transformations

The functional groups within this compound can be readily transformed into other functionalities, further expanding its synthetic utility. slideshare.netcompoundchem.com The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. smolecule.com Conversely, the carboxylic acid can be esterified to form the ester. smolecule.com The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). smolecule.com Furthermore, the active methylene group can be involved in reactions that lead to the formation of different heterocyclic systems. For example, reaction with thiourea (B124793) can lead to the formation of 2-aminothiazoles. beilstein-journals.orgbeilstein-journals.org The reaction with hydrazine (B178648) derivatives can produce pyrazoles or pyrazolin-5-ones. researchgate.net

Oxidation Reactions to Yield Oxo Derivatives

The oxidation of this compound and its derivatives can lead to the formation of various oxo compounds. The specific product obtained depends on the oxidizing agent and reaction conditions employed. For instance, the oxidation of ethyl 3-amino-3-oxopropanoate can yield corresponding oxo derivatives. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide are capable of oxidizing similar β-keto ester structures. smolecule.com The oxidation of a substituted derivative, ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, with potassium permanganate results in the formation of 3-(2,5-dimethoxyphenyl)-3-oxopropanoic acid. smolecule.com

A study on the gas-phase degradation of methyl acrylate (B77674) initiated by chlorine atoms tentatively identified the formation of methyl 3-chloro-2-oxopropanoate, suggesting that under specific atmospheric conditions, an oxo derivative can be formed at the α-position. acs.orgconicet.gov.ar

Reduction Strategies to Produce Amino Alcohols and Hydroxy Esters

The reduction of this compound and its analogues provides synthetic routes to valuable hydroxy esters and amino alcohols. The carbonyl group of the β-keto ester functionality can be reduced to a hydroxyl group, while the ester group can also be reduced to an alcohol.

The reduction of the keto group in β-keto esters to a hydroxyl group is a common transformation. For example, ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate can be reduced to ethyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate using reducing agents like sodium borohydride. smolecule.com Similarly, the reduction of ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate with sodium borohydride in the presence of cerium(III) chloride (Luche conditions) yields the corresponding 3-hydroxypropanoate. The reduction of various amino acids to their corresponding amino alcohols has been achieved using strong reducing agents like lithium aluminum hydride (LAH) and borane-methyl sulfide (B99878) (BMS). orgsyn.org Specifically, ethyl 3-amino-3-oxopropanoate can be reduced to form amino alcohols.

Asymmetric hydrogenation techniques have been developed for the enantioselective reduction of β-keto esters. Chiral spiro iridium catalysts have been successfully used for the hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters to produce chiral allylic alcohols with high enantioselectivity. rsc.org Furthermore, asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters using specific catalysts has been shown to produce chiral products with high enantiomeric ratios. acs.org

A summary of reduction reactions for this compound derivatives is presented below:

Starting MaterialReducing Agent(s)Major Product
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoateSodium borohydrideEthyl 3-(2,5-dimethoxyphenyl)-3-hydroxypropanoate smolecule.com
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoateSodium borohydride/Cerium(III) chlorideEthyl 3-hydroxy-3-(pyrimidin-4-yl)propanoate
Ethyl 3-amino-3-oxopropanoateLithium aluminum hydride, Sodium borohydrideAmino alcohols
Racemic exocyclic γ,δ-unsaturated β-ketoestersH₂, Chiral spiro iridium catalystChiral allylic alcohols rsc.org
α-Methoxyimino-β-keto esters(S,S)-1 catalystChiral α-methoxyimino-β-hydroxy esters acs.org

Substitution Reactions Involving the Alpha-Carbon and Ester Moiety

The presence of an acidic α-carbon and a reactive ester group makes this compound and its derivatives susceptible to a variety of substitution reactions.

Alpha-Carbon Substitution:

The α-carbon of β-keto esters is acidic and can be deprotonated to form a nucleophilic enolate ion. msu.edu This enolate can then react with various electrophiles in alkylation and acylation reactions. msu.edu The acetoacetic ester synthesis, a classic example, involves the alkylation of the enolate of a β-keto ester followed by hydrolysis and decarboxylation to yield a ketone. researchgate.net For instance, ethyl 2-(3,4-dichlorobenzyl)-3-oxopropanoate can be synthesized by the base-mediated alkylation of ethyl acetoacetate (B1235776) with 3,4-dichlorobenzyl bromide. vulcanchem.com The resulting substituted β-keto ester can undergo further functionalization. vulcanchem.com

Ester Moiety Substitution:

The ester group of this compound can undergo nucleophilic acyl substitution. A common reaction is aminolysis, where the ester reacts with ammonia (B1221849) or primary or secondary amines to form amides. libretexts.org For example, ethyl 3-(methylamino)-3-oxopropanoate can be synthesized through the reaction of an ethyl acetoacetate derivative with methylamine. Transesterification, the conversion of one ester to another, is also possible.

The following table summarizes key substitution reactions:

Reaction TypeReagent(s)Product Type
α-AlkylationAlkyl halide, Baseα-Alkyl-β-keto ester msu.edu
α-AcylationAcyl chloride, Baseα-Acyl-β-keto ester
AminolysisAmmonia or Amineβ-Keto amide libretexts.org
TransesterificationAlcohol, Acid or Base catalystDifferent β-keto ester

Mechanistic Investigations through Advanced Techniques

Computational Chemistry Studies (e.g., Density Functional Theory for Gas-Phase Degradation)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms and reactivity of molecules like this compound. DFT calculations can provide insights into the electronic structure, stability of intermediates, and transition state energies of chemical reactions.

DFT studies have been employed to understand the reactivity of β-keto esters. For example, the reactivity of a series of β-keto ester analogues was assessed by analyzing their global electrophilicity and local electrophilic sites using DFT at the M062x/6-311+G(d,p) level of theory. nih.gov This analysis helped to predict their susceptibility to react with biological nucleophiles. nih.gov In another study, DFT calculations were used to rationalize the excellent stereoselectivity observed in the iridium-catalyzed asymmetric hydrogenation of γ,δ-unsaturated β-ketoesters. rsc.org Similarly, the origins of enantioselectivity in the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters were rationalized using DFT calculations of competing transition states. acs.org

DFT has also been used to shed light on the mechanism of asymmetric electrophilic trifluoromethylthiolation of β-keto esters, where calculations showed a preference for an ion pair-hydrogen bonding model. mdpi.com Furthermore, DFT calculations have been used to compare the stability of N-substituted acetoacetamides and β-aminobutenamides, which are related to derivatives of this compound. researchgate.net

Isotopic Labeling Experiments for Reaction Pathway Elucidation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms through a reaction pathway, providing definitive evidence for proposed mechanisms. numberanalytics.com By replacing an atom with its heavier, stable isotope (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), researchers can follow the labeled atom or fragment through the course of a reaction using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com

Isotopic labeling experiments have been instrumental in elucidating metabolic pathways. nih.gov For example, the degradation pathway of nitropropionic acid (NPA) was investigated using ¹⁵N- and ¹³C-labeled NPA. ru.nl The study traced the conversion of NPA to 3-oxopropanoate and subsequently into central metabolism. ru.nl In another study, the H/D exchange reaction of ethyl 3-(4-bromophenyl)-3-oxopropanoate was monitored by evaluating the dynamic isotopic purity changes, demonstrating the utility of isotopic labeling in studying reaction dynamics. researchgate.net Although direct isotopic labeling studies specifically on the degradation of this compound are not widely reported in the provided context, the degradation of L-ascorbic acid, which can produce this compound as a degradation product, has been studied using isotopic labeling. oup.com

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies, which measure the rates of chemical reactions, are fundamental to understanding reaction mechanisms. By determining the rate law and the influence of factors like temperature, pressure, and catalyst concentration on the reaction rate, detailed mechanistic information can be obtained.

The gas-phase elimination kinetics of several ethyl esters of 2-oxo-carboxylic acids, which are structurally related to this compound, have been studied over a range of temperatures and pressures. researchgate.net These reactions were found to be homogeneous, unimolecular, and follow first-order kinetics. researchgate.net The kinetic and thermodynamic parameters obtained from these studies allowed for the consideration of different mechanistic pathways for elimination. researchgate.net

Kinetic studies can also be crucial in optimizing reaction conditions and resolving inconsistencies in catalytic efficiency. For instance, comparative kinetic studies of ethyl 3-aryl-3-oxopropanoate derivatives have shown that the presence of an electron-withdrawing cyano group can accelerate the rate of nucleophilic addition reactions. In the context of enzyme inhibition, kinetic studies can reveal the rate-determining steps and provide insights into the mechanism of inhibition. evitachem.com

Strategic Applications of Ethyl 3 Oxopropanoate in Complex Molecule Synthesis

Versatility as a C3 Synthon in Organic Synthesis

The trifunctional nature of ethyl 3-oxopropanoate (B1240783) makes it an ideal C3 synthon, a three-carbon building block that can be readily incorporated into larger molecules. Its reactivity at the alpha-carbon, the aldehyde, and the ester group provides chemists with multiple avenues for molecular elaboration.

Construction of Complex Carbon Frameworks

Ethyl 3-oxopropanoate serves as a foundational component in the assembly of complex carbon skeletons. Its ability to participate in condensation reactions is a key feature in this regard. A notable example is its use in the synthesis of the non-steroidal anti-inflammatory drug, Etodolac. In one of the described synthetic routes, an indole (B1671886) derivative is condensed with this compound, demonstrating the compound's utility in extending a carbon chain and forming a crucial side chain on a complex core structure. researchgate.net This type of reaction highlights its role in adding a three-carbon unit that can be further modified to achieve the final target molecule.

Introduction of Formyl and Ester Functionalities into Target Molecules

The inherent structure of this compound makes it an excellent reagent for introducing both formyl (or a masked aldehyde) and ethyl ester functionalities into a molecule simultaneously. eurjchem.comgoogle.com These functional groups are pivotal in synthetic chemistry, as the aldehyde can undergo nucleophilic attack, oxidation, or reduction, while the ester can be hydrolyzed, aminated, or reduced. For instance, derivatives like ethyl 2-formyl-3-oxopropanoate are employed in syntheses where the formyl group is essential for subsequent cyclization or derivatization steps. eurjchem.comresearchgate.net The reactivity and compatibility of these groups with various reaction conditions make this compound and its close derivatives a favored choice for creating structurally complex and functionally diverse molecules. eurjchem.com

Synthesis of Heterocyclic Systems

Perhaps the most significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl moiety provides a perfect electrophilic scaffold for reactions with a variety of dinucleophiles, leading to the formation of numerous five- and six-membered rings.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazoles, Pyrimidinones, Pyridinones)

The reaction of this compound derivatives with nitrogen-containing nucleophiles is a well-established and efficient method for constructing a variety of heterocycles. thieme-connect.com

Pyrazoles: Pyrazole (B372694) rings can be readily synthesized through the condensation of a β-dicarbonyl compound with hydrazine (B178648) or its derivatives. For example, ethyl 3-hydrazino-3-oxopropionate, a related compound, is a direct precursor for synthesizing 4,5-dihydro-1H-pyrazoles. Furthermore, derivatives such as ethyl 2-formyl-3-oxopropanoate serve as key starting materials for pyrazole synthesis, which are vital scaffolds in the pharmaceutical industry. eurjchem.com In more complex systems, substituted ethyl 3-oxopropanoates are used to generate highly functionalized pyrazoles. thieme-connect.com

Triazoles, Pyrimidinones, and Pyridinones: The versatility of this compound derivatives extends to the synthesis of other important nitrogen heterocycles. By selecting the appropriate reaction partner, a range of ring systems can be accessed. Research has shown that a single substituted this compound derivative can act as a precursor for pyrazoles, triazoles, pyrimidinones, and pyridinones, showcasing its utility as a divergent synthetic intermediate. thieme-connect.com For instance, the reaction with amidines can lead to pyrimidinones, while reactions with activated methylene (B1212753) nitriles can yield pyridinones. A patent has also described the preparation of pyridone and pyrimidone derivatives using ethyl 3-(5-chloro-2-nitrophenyl)-3-oxopropanoate.

HeterocycleReagent Partner ExampleReference
PyrazoleHydrazine Hydrate
Triazole- (via multi-step synthesis) thieme-connect.com
PyrimidinoneUrea / Thiourea (B124793) thieme-connect.com
Pyridinoneα‐cyanocinnamonitrile

Derivatization Towards Fused Heterocyclic Compounds (e.g., Benzofurans, Oxazoles)

Beyond simple heterocycles, this compound is instrumental in building more complex, fused ring systems that are prevalent in natural products and pharmaceuticals.

Benzofurans: The synthesis of benzofurans, an important heterocyclic motif, can be achieved using derivatives of this compound. A rhodium-catalyzed reaction between a salicylaldehyde (B1680747) and ethyl 2-diazo-3-oxopropanoate results in the formation of a 3-ethoxycarbonyl benzofuran (B130515). This process involves a tandem C-H activation, decarbonylation, and annulation sequence to construct the fused ring system efficiently. Other routes involving intramolecular Heck coupling of precursors derived from the Michael addition of phenols to ethyl propiolate also lead to the benzofuran core, underscoring the utility of the C3 propanoate unit in such cyclizations.

Oxazoles: The synthesis of oxazoles can also be accomplished using derivatives of this compound. For example, ethyl 3-(1-Adamantyl)-2-diazo-3-oxopropanoate has been utilized in the synthesis of various heterocycles, including adamantane-substituted oxazoles. In other synthetic strategies, intermediates like ethyl 3-(2-acetyl-4-phenoxyphenyl)-2-amino-3-oxopropanoate are key precursors that can lead to the formation of oxazole (B20620) rings through cyclization reactions.

Application in Thiazole (B1198619) Synthesis via Reaction with Thioamides

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. A well-established modification of this reaction employs α-halocarbonyl compounds and a thioamide. Ethyl 3-bromo-2-oxopropanoate, a halogenated derivative of this compound, is a key substrate in this context. Its reaction with various thioamides provides a direct and efficient route to functionalized thiazoles. This reaction is a cornerstone in heterocyclic chemistry due to the prevalence of the thiazole core in numerous biologically active molecules.

HeterocyclePrecursorKey ReactionReference
BenzofuranEthyl 2-diazo-3-oxopropanoateRh(III)-catalyzed C-H activation/annulation
OxazoleEthyl 3-(1-Adamantyl)-2-diazo-3-oxopropanoateDediazotization/Cyclization
ThiazoleEthyl 3-bromo-2-oxopropanoateHantzsch Thiazole Synthesis

Contributions to Natural Product Synthesis

This compound and its derivatives are valuable C3 building blocks in the intricate art of natural product synthesis. Their inherent reactivity, stemming from the ketone and ester functionalities, allows for the construction of complex molecular architectures found in a variety of biologically significant compounds.

Role in the Synthesis of Penam and Cepham Ring Systems

The core structures of β-lactam antibiotics, such as penicillins (penams) and cephalosporins (cephams), are critical targets in synthetic chemistry due to their widespread medicinal use. dokumen.pub this compound, often in a protected form like ethyl 3,3-diethoxypropanoate, serves as a key precursor in the construction of these heterocyclic systems. orgsyn.org The protected form, ethyl 3,3-diethoxypropanoate, is a stable derivative of the otherwise unstable 3-formylpropanoate. orgsyn.org This stability is crucial for its application in multi-step syntheses. Research has shown that this precursor can be utilized in synthetic routes to obtain cephalosporins, highlighting its utility in building the foundational rings of these important antibiotics. orgsyn.org

Application in Total Synthesis of Biologically Relevant Compounds

The versatility of this compound derivatives is prominently displayed in the total synthesis of various natural products. These syntheses often leverage the compound's ability to participate in crucial carbon-carbon bond-forming reactions.

For instance, in the total synthesis of fluorenone natural products, derivatives such as ethyl 3-(3-methoxyphenyl)-3-oxopropanoate have been employed as key starting materials. uni-muenchen.de Similarly, the total synthesis of (S)-camptothecin, a potent anticancer alkaloid, has utilized substituted versions of the compound, including ethyl 3-(3-furyl)-3-oxopropanoate and ethyl 3-(2-trimethylsilyl-3-furyl)-3-oxopropanoate. researchgate.net These examples underscore the strategic importance of this ketoester in assembling complex, biologically active molecules.

Table 1: Examples of this compound Derivatives in Natural Product Synthesis

Natural Product Target This compound Derivative Used Reference
Fluorenones Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate uni-muenchen.de
(S)-Camptothecin Ethyl 3-(3-furyl)-3-oxopropanoate researchgate.net

Development of Pharmaceutical and Agrochemical Intermediates

This compound is a cornerstone intermediate in the chemical industry, particularly for the synthesis of active pharmaceutical ingredients (APIs) and specialized agrochemicals. cymitquimica.comchemimpex.comnbinno.coma2bchem.com Its structural features allow it to be readily converted into a wide array of more complex molecules.

Precursor for Active Pharmaceutical Ingredient (API) Development

The compound's role as a versatile building block is well-documented in pharmaceutical process chemistry. nbinno.comsci-hub.se It serves as a precursor in the synthesis of numerous APIs across different therapeutic categories.

A notable example is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. In established synthetic routes, a substituted indole is condensed with this compound, followed by saponification, to yield the final drug substance. beilstein-journals.orgbeilstein-journals.org Other research highlights its use in creating pyrazole derivatives, which are essential structures in many pharmaceuticals due to their biological activities. a2bchem.com Furthermore, derivatives like ethyl 3-(2-methylphenyl)-3-oxopropanoate have been used to optimize the synthesis of potassium-competitive acid blockers, demonstrating the compound's value in developing new therapeutic agents. acs.org

Table 2: Selected APIs Synthesized Using this compound or its Derivatives

Active Pharmaceutical Ingredient (API) Derivative/Precursor Role Therapeutic Area Reference
Etodolac Condensation with an indole intermediate Anti-inflammatory beilstein-journals.orgbeilstein-journals.org
Pyrazole-based drugs Starting material for pyrazole ring formation Various a2bchem.com
BYK 405879 (Potassium-competitive acid blocker) Ethyl 3-(2-methylphenyl)-3-oxopropanoate used in ketone synthesis Gastrointestinal acs.org
Cyclazine derivatives Ethyl 2-chloro-3-oxopropanoate potassium salt in cyclization Various sci-hub.se

Synthesis of Agrochemicals with Specific Biological Activities (e.g., Herbicides)

In the agrochemical sector, this compound and its derivatives are instrumental in developing products for crop protection. nbinno.comnbinno.com The unique structure of derivatives can be modified to create new compounds with enhanced pesticidal properties. nbinno.com Ethyl 3-cyclopropyl-3-oxopropanoate, for example, is a key intermediate used in the synthesis of various crop protection agents. nbinno.comnbinno.com Its applications extend to the creation of herbicides, fungicides, and insecticides, making it a valuable component in the production of modern agrochemicals. nbinno.com The compound's utility also extends to the development of specialty chemicals that contribute to the formulation of effective pesticides. chemimpex.com

Specialized Synthetic Transformations

The chemical utility of this compound is defined by its participation in a wide range of synthetic transformations, enabled by its dual functional groups.

The molecule is a versatile building block for various chemical reactions, including Michael additions and aldol (B89426) reactions. nbinno.com Its protected form, ethyl 3,3-diethoxypropanoate, can undergo formylation to produce ethyl 2-formyl-3-oxopropanoate, a highly useful intermediate for synthesizing compounds like iridoids and various alkaloids. orgsyn.org Furthermore, ethyl 2-formyl-3-oxopropanoate is used to create chiral ligands, which are critical in asymmetric catalysis for producing enantiomerically pure compounds. a2bchem.com The core structure can also undergo decarboxylation as part of a larger synthetic sequence. These transformations highlight the compound's role as a foundational element in modern organic synthesis.

Table 3: Key Synthetic Transformations Involving this compound

Transformation Description Resulting Intermediate/Application Reference
Michael Addition Nucleophilic addition to an α,β-unsaturated carbonyl compound. Versatile building block for complex molecules. nbinno.com
Aldol Reaction Nucleophilic addition of the enolate to a carbonyl compound. Versatile building block for complex molecules. nbinno.com
Formylation Introduction of a formyl group, often on the protected acetal (B89532) form. Synthesis of ethyl 2-formyl-3-oxopropanoate. orgsyn.org
Asymmetric Catalysis Use of its derivatives to create chiral ligands. Production of enantiomerically pure compounds. a2bchem.com

Asymmetric Synthesis Utilizing Chiral this compound Derivatives

The presence of a chiral auxiliary on this compound derivatives allows for the stereocontrolled formation of new stereocenters, a critical aspect in the synthesis of biologically active compounds and natural products.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. When employing chiral derivatives of this compound, the reaction can proceed with high diastereoselectivity. The stereochemical outcome is often dictated by the geometry of the enolate intermediate and the nature of the chiral auxiliary.

For instance, the aldol condensation of N-protected (S)-prolinal with various propionyl enolates has been extensively studied. The use of a chiral oxazolidinone in the presence of dibutylboron triflate and triethylamine (B128534) leads to the exclusive formation of the syn-adduct. acs.org In contrast, employing a bulky chiral ester with magnesium bromide results in the anti-adduct, albeit with moderate selectivity. acs.org The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often invoked to explain the observed stereoselectivity. harvard.edu In this model, the substituents on the enolate and the aldehyde orient themselves to minimize 1,3-diaxial interactions, leading to a preference for either the syn- or anti-product depending on the enolate geometry (Z or E). harvard.edu

The choice of base and reaction conditions plays a pivotal role in determining the enolate geometry. For example, the use of dialkylboron triflates typically affords (Z)-boron enolates, which subsequently lead to syn-aldol products. harvard.edu The size of the substituents on the boron atom can also influence the geometry, with larger groups favoring the formation of trans-enolates. youtube.com

A study on the synthesis of iso-dolaproine involved the hydrogenation of ethyl (4S)-3-(2'-pyrrolidinyl)-3-oxo-2-methyl propanoate hydrochloride. acs.org This reaction, catalyzed by an in situ generated Ru[(S)-MeO-BIPHEP]Br2 catalyst, quantitatively yielded the anti-β-hydroxy α-methyl ester with high diastereoselectivity, demonstrating simultaneous control over two new stereogenic centers. acs.org

Table 1: Diastereoselective Aldol Condensations

Enolate SourceAldehydeReagentsMajor Product DiastereomerReference
Chiral Oxazolidinone(S)-ProlinalDibutylboron triflate, triethylaminesyn acs.org
Bulky Chiral Ester(S)-ProlinalMagnesium bromideanti (moderate selectivity) acs.org
Ethyl Phenyl KetoneBenzaldehydeChlorodicyclohexylborane, triethylaminetrans-enolate favored youtube.com
Ethyl Phenyl KetoneBenzaldehyde9-BBN-OTf, triethylaminecis-enolate favored youtube.com

Asymmetric conjugate addition reactions are powerful methods for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Chiral derivatives of this compound can act as Michael acceptors, or their enolates can serve as nucleophiles in these transformations.

The copper-catalyzed enantioselective conjugate addition of organoboron and organozinc reagents to alkenyl phosphonates represents a novel approach. chemrxiv.org This is followed by a Horner-Wadsworth-Emmons olefination to produce chiral internal olefins with high yields and enantiomeric ratios up to 98:2. chemrxiv.org

In another example, the Michael addition of chiral enolates to ethyl 3-halopropenoates has been utilized to prepare key substructures of cytotoxic macrolides like amphidinolide E and dictyostatin. nih.gov This reaction proceeds with complete retention of the initial E or Z configuration of the haloacrylate. nih.gov The use of Evans oxazolidin-2-ones and related thiazolidin-2-ones as chiral auxiliaries was crucial for the success of this methodology. nih.gov

Organocatalysis has also emerged as a potent tool for asymmetric conjugate additions. For instance, an enantioselective organocatalytic anti-selective Michael addition has been combined with a one-pot reduction/lactonization/Pauson-Khand reaction sequence to synthesize highly functionalized hydropentalenes with up to four stereogenic centers and high stereoselectivity (up to 99% ee). researchgate.net

Table 2: Asymmetric Conjugate Addition Reactions

Nucleophile/Electrophile SystemCatalyst/AuxiliaryProduct TypeStereoselectivityReference
Organoboron/Alkenyl phosphonateCopper catalystChiral internal olefinup to 98:2 er chemrxiv.org
Chiral enolate/Ethyl 3-halopropenoateEvans oxazolidin-2-oneDienoic substructuresFull retention of configuration nih.gov
Aldehyde/NitroalkeneOrganocatalystFunctionalized hydropentalenesup to 99% ee, anti-selective researchgate.net
Diastereoselective Aldol Condensations

Perfluoroalkylthiolation Reactions of Carbonyl Compounds

Information specifically on the perfluoroalkylthiolation reactions of carbonyl compounds using this compound was not found in the search results.

Transition Metal-Catalyzed Processes (e.g., Rhodium-Catalyzed C-H Activation/Annulation)

Transition metal catalysis, particularly rhodium-catalyzed C-H activation/annulation, offers an efficient route to complex heterocyclic structures. Ethyl 2-diazo-3-oxopropanoate, a derivative of this compound, is a key reactant in some of these transformations.

Yao and colleagues reported a rhodium(III)-catalyzed reaction between salicylaldehyde and ethyl 2-diazo-3-oxopropanoate to synthesize 3-ethoxycarbonyl benzofuran. orgsyn.orgorgsyn.org The reaction proceeds via a tandem C-H activation/decarbonylation/annulation process, with silver triflimide (AgNTf2) favoring the formation of the product in 72% yield. orgsyn.orgorgsyn.org This method provides a simpler and higher-yielding alternative to other synthetic routes for 3-alkoxycarbonyl benzofurans. orgsyn.org

Rhodium(III)-catalyzed C-H activation has also been applied to the synthesis of isoquinolone scaffolds. organic-chemistry.org While this specific example does not use this compound directly, it highlights the power of this methodology for constructing complex heterocyclic systems. organic-chemistry.org

Table 3: Rhodium-Catalyzed C-H Activation/Annulation

SubstratesCatalyst SystemProductYieldReference
Salicylaldehyde, Ethyl 2-diazo-3-oxopropanoate[RhCp*(Cl)2]2, PPh3, AgNTf23-Ethoxycarbonyl benzofuran72% orgsyn.orgorgsyn.org

Formation of Cyclopropane (B1198618) Ester Derivatives

This compound and its derivatives are valuable precursors for the synthesis of cyclopropane esters, which are important structural motifs in many biologically active compounds and pharmaceuticals.

One common method for synthesizing ethyl 3-cyclopropyl-3-oxopropanoate involves the reaction of ethyl hydrogen malonate with cyclopropanecarbonyl chloride. prepchem.com The reaction proceeds by first forming the dianion of ethyl hydrogen malonate using n-butyllithium at low temperatures, followed by acylation with cyclopropanecarbonyl chloride. prepchem.com

Another approach is the Claisen condensation of cyclopropyl (B3062369) methyl ketone with diethyl carbonate in the presence of a base like sodium hydride or sodium tert-butoxide. quickcompany.in This method can produce ethyl 3-cyclopropyl-3-oxopropanoate with purities greater than 95% and yields exceeding 70%. quickcompany.in

Furthermore, ethyl diazoacetate, which can be considered a derivative of this compound, is widely used in cyclopropanation reactions with alkenes.

Table 4: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate

Starting MaterialsReagentsYieldReference
Ethyl hydrogen malonate, Cyclopropanecarbonyl chloriden-Butyllithium, THF- prepchem.com
Cyclopropyl methyl ketone, Diethyl carbonateSodium hydride80% quickcompany.in
Cyclopropyl methyl ketone, Diethyl carbonateSodium tert-butoxide- quickcompany.in

Biological and Biomedical Research Involving Ethyl 3 Oxopropanoate Derivatives

Investigation of Enzyme Inhibition and Modulation

The ability of ethyl 3-oxopropanoate (B1240783) derivatives to interact with and modulate the activity of various enzymes is a central theme in their biomedical investigation.

Inhibition of Key Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Several derivatives of ethyl 3-oxopropanoate have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. smolecule.commdpi.comnih.govresearchgate.net

Research has shown that specific structural modifications to the this compound scaffold can lead to potent and selective inhibition of these cholinesterases. For instance, quinolone-benzylpiperidine derivatives synthesized using ethyl malonyl chloride, a reactive form of this compound, have been investigated as AChE inhibitors. Similarly, triazole-based thiosemicarbazone derivatives have demonstrated inhibitory activity against both AChE and BuChE, with some analogues showing potent inhibition. mdpi.com The inhibitory concentrations (IC50) for some of these derivatives were found to be in the micromolar range, indicating significant potency. mdpi.comresearchgate.netnanobioletters.com

Furthermore, studies on rhodanine (B49660) derivatives incorporating a 3-α-carboxy ethyl moiety have revealed promising AChE inhibitory activity, with some compounds exhibiting greater potency than the standard drug rivastigmine. nanobioletters.com Molecular docking studies have helped to elucidate the binding interactions of these inhibitors within the active sites of AChE and BChE, providing a rationale for their observed activity. mdpi.comnanobioletters.com

Table 1: Examples of this compound Derivatives and their Cholinesterase Inhibitory Activity

Derivative ClassTarget Enzyme(s)Key Findings
Quinolone-benzylpiperidineAcetylcholinesterase (AChE)Investigated as potential AChE inhibitors.
Triazole-based thiosemicarbazoneAChE, Butyrylcholinesterase (BChE)Demonstrated moderate to good inhibitory effects. mdpi.com
Rhodanine derivativesAcetylcholinesterase (AChE)Some compounds showed more potent inhibition than rivastigmine. nanobioletters.com
Pyrrole derivativesAChE, Butyrylcholinesterase (BChE)One compound was identified as a potent and selective AChE inhibitor. nih.gov
Thiazole-piperazine derivativesAChE, Butyrylcholinesterase (BChE)Several compounds showed significant AChE inhibitory activity. researchgate.net

Modulation of Specific Metabolic Pathways

Derivatives of this compound have been found to influence various metabolic pathways. For example, certain indole (B1671886) ethylamine (B1201723) derivatives have been shown to regulate lipid metabolism by targeting PPARα and CPT1 in liver cells. mdpi.com One particular derivative demonstrated the ability to reduce intracellular triglyceride levels and upregulate the expression of enzymes involved in fatty acid oxidation. mdpi.com

Additionally, some derivatives have been investigated for their potential to inhibit enzymes involved in inflammatory pathways. The structural features of these compounds allow them to interact with active or allosteric sites of enzymes, leading to the modulation of biochemical pathways. Research has also explored the role of these derivatives as inhibitors of sirtuins, a class of enzymes involved in various cellular processes, including metabolism. researchgate.net

Interaction with Cellular Signaling Proteins (e.g., EPAC Proteins)

The interaction of this compound derivatives with cellular signaling proteins is an emerging area of research. Exchange protein directly activated by cAMP (EPAC) proteins are key components of cellular signaling cascades. Studies have investigated the potential for various compounds to interact with and modulate EPAC function. scispace.comcore.ac.uknih.gov While direct studies on this compound derivatives are ongoing, the structural similarities to other known modulators suggest a potential for interaction.

Antimicrobial and Antiviral Activity Studies

The development of new antimicrobial and antiviral agents is a critical area of biomedical research. Derivatives of this compound have shown promise in this regard, with numerous studies evaluating their efficacy against a range of pathogens.

Evaluation of Antibacterial Efficacy of Derivatives

A significant body of research has focused on the antibacterial properties of this compound derivatives. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. wisdomlib.org For instance, derivatives of malonamide (B141969), which can be synthesized from this compound, have been shown to enhance the efficacy of traditional antibiotics against resistant bacterial strains.

Studies have evaluated the minimum inhibitory concentrations (MICs) of these derivatives against various bacterial species. For example, certain ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives displayed notable potency against E. sakazakii, E. coli, S. aureus, and K. pneumonia. frontiersin.org Anilide derivatives synthesized from ethyl-3-(carbamothioylamino)-3-oxopropanoate also exhibited varying degrees of antibacterial activity, with some showing excellent efficacy against Staphylococcus aureus. wisdomlib.org

Table 2: Antibacterial Activity of Selected this compound Derivatives

Derivative ClassBacterial Strains TestedKey Findings
Malonamide derivativesResistant bacterial strainsEnhanced the efficacy of traditional antibiotics.
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoatesE. sakazakii, E. coli, S. aureus, K. pneumoniaShowed remarkable potency with low MIC values. frontiersin.org
Anilide derivativesStaphylococcus aureus, Escherichia coliExhibited varying degrees of antibacterial activity. wisdomlib.org
Pyrimidine (B1678525) derivativesGram-positive and Gram-negative bacteriaDemonstrated effective inhibition.
Imidazo[1,2-a]pyridine derivativesVarious bacterial strainsShowed potential antimicrobial activity. smolecule.com

Assessment of Antifungal Properties

In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. smolecule.com Research has shown that certain fluorinated derivatives, such as ethyl 3-(2-fluorophenyl)-3-oxopropanoate, are used in the synthesis of antifungal agents.

Pyrimidine derivatives containing an amide moiety, synthesized from precursors related to this compound, have exhibited significant antifungal activity against various plant pathogenic fungi. researchgate.net Some of these compounds showed higher inhibition rates against Phomopsis sp. than the commercial fungicide Pyrimethanil. researchgate.net Furthermore, triazolothiadiazine derivatives have also been reported to possess a wide range of therapeutic activities, including antifungal effects. researchgate.net

The promising in-vitro antimicrobial data suggests that these compounds could serve as lead structures for the development of new chemotherapeutic agents to combat bacterial and fungal infections, potentially helping to address the challenge of drug resistance. frontiersin.org

Research on Antiviral Effects (e.g., against Human Norovirus RdRp)

The viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of many RNA viruses, making it a prime target for antiviral drug development. nih.govmdpi.commdpi.com Human norovirus, a leading cause of acute gastroenteritis worldwide, relies on its RdRp for propagation. mdpi.comresearchgate.net Research has identified this compound derivatives as a promising class of non-nucleoside inhibitors (NNIs) of this enzyme. nih.gov

In vitro screening studies have demonstrated the potential of these compounds to disrupt viral replication. For instance, certain derivatives of ethyl 3-morpholino-3-oxopropanoate have shown over 50% inhibition of human norovirus RdRp activity at a concentration of 100 µM. A broader screening of 62 compounds identified through in silico methods revealed five candidates that exhibited more than 25% inhibition at 10 µM and over 50% inhibition at 100 µM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the synthesis of novel derivatives with enhanced inhibitory activity, identifying a lead candidate with an IC₅₀ value of 5.6 µM against the RdRp. nih.gov These findings underscore the potential of the this compound scaffold in the design of effective antivirals for human norovirus.

Table 1: Antiviral Activity of Selected this compound Derivatives against Human Norovirus RdRp

Compound TypeTargetKey Research FindingConcentration for ActivityReference
Ethyl 3-morpholino-3-oxopropanoate DerivativesHuman Norovirus RdRpDemonstrated significant inhibition of enzyme activity in vitro.>50% inhibition at 100 µM
Novel Synthesized Derivatives (from in silico screen)Human Norovirus RdRpFive compounds showed notable inhibition.>50% inhibition at 100 µM nih.gov
Optimized Lead CandidateHuman Norovirus RdRpShowed potent inhibitory activity after SAR studies.IC₅₀ of 5.6 µM nih.gov

Anticancer and Antiproliferative Research

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the disruption of fundamental cellular processes required for cancer cell survival and growth.

Studies on Inhibition of DNA Synthesis and Cell Proliferation

A key characteristic of cancer cells is their uncontrolled proliferation, which is dependent on rapid DNA synthesis. This compound derivatives have shown the ability to interfere with this process. Studies on Ehrlich cells revealed that certain derivatives could significantly inhibit the synthesis of macromolecules essential for cell division. In vitro studies using HeLa cells also demonstrated that derivatives of ethyl 3-morpholino-3-oxopropanoate significantly inhibited both DNA synthesis and the capacity for clonal growth.

Further research has identified specific derivatives with potent antiproliferative effects against various cancer cell lines. For example, novel chromene-based hydrazones synthesized from an this compound precursor displayed significant activity against the HT-29 colon cancer cell line and moderate activity against the K562 leukemia cell line. researchgate.net One compound, in particular, emerged as the most active against HT-29 cells with an IC₅₀ value of 7.98 µM. researchgate.net Similarly, pyrazole (B372694) hybrids derived from ethyl 3-phenyl-3-oxopropanoate were screened for cytotoxicity against breast and liver cancer cells, with one derivative showing good anticancer activity against aggressive 4T1 breast cancer cells (IC₅₀ = 25 µM). researchgate.net

Table 2: Antiproliferative Activity of this compound Derivatives

Derivative ClassCell LineActivity MetricMost Active Compound (Example)Reference
Chromene-based HydrazonesHT-29 (Colon Cancer)IC₅₀ = 7.98 µMCompound 10f researchgate.net
Chromene-based HydrazonesK562 (Leukemia)IC₅₀ = 9.44 µMCompound 10c researchgate.net
Pyrazole Hybrids4T1 (Breast Cancer)IC₅₀ = 25 µMCompound 13 researchgate.net
Ethylpropanoate DerivativeMCF-7 (Breast Cancer)IC₅₀ = 18.02 µMCompound 15 informahealthcare.com

Investigation of Pathways Related to Apoptosis and Tumor Growth

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. google.commdpi.com Dysregulation of apoptotic pathways allows cancer cells to survive and proliferate. researchgate.net Research indicates that this compound derivatives can trigger apoptosis in cancer cells through various mechanisms. These often involve the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.comresearchgate.net This pathway is controlled by the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). mdpi.comresearchgate.net

Anticancer compounds can shift this balance to favor apoptosis, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes cell death. mdpi.comresearchgate.net Some anticancer agents can also induce apoptosis by activating the extrinsic pathway, which is mediated by death receptors like TRAIL-R1 and TRAIL-R2 on the cell surface. oaepublish.com Studies on sirtuin inhibitors, a class of compounds that can be synthesized from this compound-related structures, show they can induce apoptosis in cancer cells, sometimes through the hyperacetylation of proteins like p53. researchgate.net The activation of tumor suppressor genes like p53 is a critical mechanism for inducing cell cycle arrest and apoptosis. researchgate.net

Structure-Activity Relationship (SAR) Studies and Molecular Design

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, these studies are crucial for optimizing potency and selectivity. researchgate.net

Correlation Between Structural Modifications and Biological Activity

Modifications to various parts of the this compound scaffold can have a profound impact on biological efficacy. For instance, in the development of factor Xa inhibitors, SAR studies showed that a malonamide linker, derived from ethyl 3-chloro-3-oxopropanoate, significantly increased potency and selectivity compared to a glycinamide (B1583983) linker. researchgate.net The nature and position of substituents on aryl rings are also critical. Studies on malabaricone analogues, which can be synthesized using β-keto esters like ethyl 3-(2,6-dimethoxyphenyl)-3-oxopropanoate, revealed that converting hydroxyl groups to methoxy (B1213986) groups led to a significant enhancement in anticancer activity. acs.org Furthermore, the length of a spacer chain connecting different parts of the molecule was also found to be a key determinant of anticancer efficacy. acs.org Research into morpholino derivatives has also shown that modifications to the morpholine (B109124) ring can enhance biological activity.

Impact of Specific Substituents (e.g., Fluorine Atoms) on Binding Affinity and Selectivity

The introduction of specific atoms or functional groups can dramatically alter a molecule's properties. Fluorine atoms are particularly significant in medicinal chemistry. smolecule.com Incorporating fluorine into the structure of this compound derivatives can enhance their metabolic stability, lipophilicity, and binding affinity for molecular targets. smolecule.com This is due to the unique electronic properties of fluorine. For example, in aryl-substituted β-ketoesters, fluorine's electron-withdrawing nature can modulate the electronic properties of the molecule, leading to improved therapeutic efficacy. The presence of a fluorine atom on a phenyl ring can enhance binding affinity and selectivity for specific enzymes or receptors, a property explored in the development of novel fluoroquinolones from intermediates like ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. smolecule.comnih.gov This strategic use of fluorine is a key tool for optimizing drug candidates derived from the this compound scaffold.

Rational Design Principles for Enhanced Bioactivity

The rational design of this compound derivatives to enhance their biological activity is a key focus in medicinal chemistry. This process involves strategically modifying the molecule's structure to improve its interaction with biological targets, a practice guided by structure-activity relationship (SAR) studies and computational modeling.

A central strategy in the design of bioactive derivatives is the modification of the core this compound structure to explore and optimize interactions with specific biological targets. For instance, the β-keto ester functionality of this compound serves as a versatile scaffold for creating a variety of heterocyclic compounds and other derivatives. vulcanchem.com Computational tools like Density Functional Theory (DFT) and molecular docking are employed to predict how structural changes will affect the electronic properties and binding affinities of these derivatives to their target enzymes or receptors. researchgate.net

One common design principle involves the introduction of different substituents onto the main carbon backbone or the phenyl ring of derivatives. For example, in the development of AXL kinase inhibitors, structural modifications to the head region, the linker, and the phenyl group of a fused-pyrazolone carboxamide scaffold, derived from ethyl 3-chloro-3-oxopropanoate, were systematically explored. nih.gov Introducing various nitrogen-containing heterocycles and substituting the phenyl ring were strategies aimed at optimizing interactions within the ATP binding region and the allosteric pocket of the AXL kinase. nih.gov This approach led to the discovery of compounds with potent and selective AXL inhibition. nih.gov

Another design principle is bioisosterism, where one part of the molecule is replaced by another with similar physical or chemical properties to enhance a desired biological activity. This strategy, combined with structure-based drug design, has guided the modification of lead compounds to improve their potency and selectivity. nih.gov For example, modifying the linker in N-benzoyl-2-hydroxybenzamides was explored to understand its importance for biological activity against various pathogens. nih.gov

The synthesis of hybrid molecules is another rational design approach. Coumarin-quinone hybrids have been synthesized from ethyl 3-hydrazinyl-3-oxopropanoate, combining the structural features of both coumarins and quinones to create multifunctional bioactive agents with potential antioxidant and antiproliferative activities. srce.hriapchem.org Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives have been designed based on the known bioactivity of this scaffold, leading to new compounds with antitumor properties. doi.org

The following table summarizes various rational design strategies and the resulting enhancements in bioactivity.

Table 1: Rational Design Strategies for this compound Derivatives
Design Principle Structural Modification Target Bioactivity Reference
Structure-Based Drug Design Introduction of nitrogen-containing heterocycles and phenyl ring substituents to a fused-pyrazolone carboxamide scaffold. AXL kinase inhibition for anticancer therapy. nih.gov
Linker Modification Alteration of the imide linker in N-benzoyl-2-hydroxybenzamides. Activity against P. falciparum, trypanosomes, and Leishmania. nih.gov
Hybrid Molecule Synthesis Creation of coumarin-quinone hybrids from ethyl 3-hydrazinyl-3-oxopropanoate. Antioxidant and antiproliferative activities. srce.hriapchem.org
Scaffold-Based Design Synthesis of 2,4-diamino-thieno[2,3-d]pyrimidines. Antitumor activity against hepatic carcinoma. doi.org

Pharmacological and Toxicological Research Perspectives

Pharmacokinetic Profiling of this compound Derivatives

The study of the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—of this compound derivatives is crucial for their development as potential therapeutic agents. Online computational tools like SwissADME and pkCSM are frequently used for in silico prediction of these properties. srce.hriapchem.org

Research on coumarin-quinone hybrids derived from ethyl 3-hydrazinyl-3-oxopropanoate showed that these compounds possess favorable pharmacokinetic profiles according to in silico analysis. srce.hriapchem.org These predictions are essential for identifying derivatives with good drug-likeness features early in the drug discovery process. mdpi.com For instance, fluorinated derivatives of ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate have been noted to exhibit improved metabolic stability, a desirable pharmacokinetic trait.

A study on an acetylcholinesterase inhibitor, Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, involved the establishment of a quantitative bioanalytical method to study its physicochemical characterization and in vitro metabolite profiling. niperahm.ac.in Such methods are fundamental for preclinical and clinical pharmacokinetic profiling. niperahm.ac.in Similarly, the pharmacokinetic profile of novel AXL inhibitors derived from ethyl 3-chloro-3-oxopropanoate was evaluated, with one compound demonstrating a good oral pharmacokinetic profile and significant in vivo antitumor efficacy. nih.gov

The table below presents a summary of pharmacokinetic data for selected this compound derivatives from computational predictions.

Table 2: Predicted ADME Properties of Selected this compound Derivatives

Compound Type Property Predicted Value/Outcome Reference
Coumarin-quinone hybrids Human Intestinal Absorption High iapchem.org
Coumarin-quinone hybrids Caco-2 Permeability High iapchem.org
Coumarin-quinone hybrids Blood-Brain Barrier (BBB) Permeability Low (generally desirable to avoid CNS side effects) iapchem.org
Coumarin-quinone hybrids CYP2D6 Inhibition Inhibitor iapchem.org
Coumarin-quinone hybrids CYP3A4 Inhibition Non-inhibitor iapchem.org

In Vitro and In Vivo Bioactivity Assessments and Comparative Analysis

The biological activities of this compound derivatives are extensively evaluated through in vitro and in vivo studies. These assessments are critical for determining the compounds' potential as therapeutic agents and for comparing the efficacy of different structural analogs.

In Vitro Assessments:

In vitro studies are typically the first step in evaluating the bioactivity of newly synthesized derivatives. These studies often involve testing the compounds against specific cell lines or microorganisms. For example, coumarin-quinone hybrids synthesized from ethyl 3-hydrazinyl-3-oxopropanoate were evaluated for their in vitro antiproliferative activity against several human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (COLO-205, HT-29), and lung (A549) cancer cell lines. srce.hriapchem.org Some of these hybrids showed commendable antiproliferative activities and promising antioxidant activity when compared to standard ascorbic acid. srce.hriapchem.org

Derivatives of ethyl 3-morpholino-3-oxopropanoate have demonstrated potential antiviral activity by inhibiting human norovirus RdRp in vitro. Additionally, certain derivatives exhibited significant inhibition of DNA synthesis and clonal growth in HeLa cells. Malonamide derivatives, which can be synthesized from this compound precursors, have been studied for their potential as antibacterial agents, with some research indicating they can enhance the efficacy of traditional antibiotics.

The following table presents a comparative analysis of the in vitro bioactivity of various this compound derivatives.

Table 3: Comparative In Vitro Bioactivity of this compound Derivatives

Derivative Class Target Bioactivity Metric (IC₅₀) Key Findings Reference
Coumarin-quinone hybrids MCF-7 (Breast Cancer) Varies by derivative DTBSB and DTBSN showed commendable activity. srce.hriapchem.org
Coumarin-quinone hybrids Antioxidant Activity IC₅₀ values comparable to ascorbic acid DTBSN exhibited the best antioxidant activity. srce.hriapchem.org
Thieno[2,3-d]pyrimidines HepG2 (Liver Cancer) Not specified All synthesized compounds exhibited potent antitumor activity. doi.org
4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2-ones A549 (Lung Cancer) & SKOV3 (Ovarian Cancer) IC₅₀ values around 20–40 µM for A549 Methyl-substituted derivatives showed reduced activity. nih.gov

In Vivo Assessments:

Promising candidates from in vitro studies are often advanced to in vivo testing in animal models to evaluate their efficacy and safety in a whole organism. For example, a novel fused-pyrazolone carboxamide derivative, identified as a potent AXL inhibitor in vitro, demonstrated significant in vivo antitumor efficacy in a mouse xenograft model. nih.gov Oral administration of this compound led to a notable suppression of AXL phosphorylation and its antitumor effect was comparable to a known AXL inhibitor, BGB324. nih.gov

While detailed in vivo data for many this compound derivatives is limited in the provided context, the progression from in vitro to in vivo studies is a critical step in the drug development pipeline. These studies are essential for confirming the therapeutic potential of these compounds before they can be considered for clinical trials.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Research Products

Spectroscopy is a cornerstone for the structural characterization of ethyl 3-oxopropanoate (B1240783). By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of ethyl 3-oxopropanoate. Both ¹H and ¹³C NMR provide specific details about the chemical environment of the nuclei.

In a typical ¹H NMR spectrum of an ethyl 3-oxo-3-arylpropanoate derivative, the ethyl group protons appear as a triplet around 1.2-1.4 ppm (for the -CH₃ group) and a quartet around 4.1-4.3 ppm (for the -OCH₂- group). vulcanchem.com The methylene (B1212753) protons situated between the two carbonyl groups typically resonate as a singlet around 3.9 ppm. rsc.org For derivatives with an enol tautomer, an enolic proton signal may appear as a singlet at a significantly downfield chemical shift, often above 12 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the ester and ketone groups are particularly diagnostic, resonating in the downfield region of the spectrum, typically between 165 and 191 ppm. The carbons of the ethyl group and the central methylene are found in the upfield region.

Table 1: Typical NMR Spectral Data for this compound Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Multiplicity
¹HEthyl (-CH₃)1.2 – 1.4Triplet
¹HEthyl (-OCH₂-)4.1 – 4.3Quartet
¹HMethylene (-C(O)CH₂C(O)-)~3.9Singlet
¹HEnolic (-C(OH)=CH-)>12Singlet
¹³CEster Carbonyl (C=O)~166-
¹³CKetone Carbonyl (C=O)~190-
¹³CEthyl (-OCH₂-)~62-
¹³CMethylene (-C(O)CH₂C(O)-)~42-
¹³CEthyl (-CH₃)~14-

Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure of the derivative. vulcanchem.comrsc.org

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. Using techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then broken into characteristic fragment ions.

For instance, in the ESI-MS analysis of ethyl 3-(methylamino)-3-oxopropanoate, a protonated molecular ion [M+H]⁺ is observed, confirming its molecular weight. A common fragmentation pathway for β-keto esters involves the loss of the ethoxy group (-OCH₂CH₃). vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio with very high precision.

Table 2: Common Mass Spectrometric Fragments for this compound Derivatives

m/z ValueProposed FragmentFragmentation Pathway
[M]+ or [M+H]+Molecular IonParent molecule ionization
[M - 45]+[M - OCH₂CH₃]+Loss of the ethoxy group
[M - 72]+[M - CO₂CH₂CH₃]+Loss of the ethoxycarbonyl group

Note: The specific m/z values depend on the molecular weight of the parent compound. Fragmentation patterns are inferred from related structures. vulcanchem.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of both a ketone and an ester, two distinct C=O stretching peaks are typically observed. The ester carbonyl stretch usually appears at a higher wavenumber (around 1725-1740 cm⁻¹) compared to the ketone carbonyl stretch (around 1680-1700 cm⁻¹). The C-O stretching of the ester group also gives rise to strong bands in the fingerprint region (1100-1300 cm⁻¹). wpmucdn.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Intensity
EsterC=O Stretch1725 - 1740Strong
KetoneC=O Stretch1680 - 1700Strong
EsterC-O Stretch1100 - 1300Strong

Source: Data compiled from spectroscopic tables and analyses of related compounds. wpmucdn.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and effective monitoring of reaction progress.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. In GC, the sample is vaporized and passed through a column with a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram. vwr.comcarlroth.com For instance, the purity of commercial samples of ethyl 3-cyclopropyl-3-oxopropanoate is often specified as >97.0% as determined by GC.

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of GC with the detection capabilities of MS. As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each separated peak. This hyphenated technique is invaluable for the unambiguous identification of products in a reaction mixture. The retention time from the GC and the fragmentation pattern from the MS together provide a high degree of confidence in the identification of this compound and any related impurities or byproducts. nih.govnih.gov

Gas Chromatography (GC)

Crystallographic Analysis for Stereochemical Confirmation

Crystallographic techniques are indispensable for the unambiguous determination of molecular structures in the solid state. For complex derivatives of this compound, these methods provide precise data on bond lengths, bond angles, and stereochemical relationships, which are crucial for understanding structure-activity relationships.

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional architecture of crystalline compounds. While obtaining a suitable single crystal of the parent this compound can be challenging, numerous studies have successfully analyzed its more complex derivatives. This technique is critical for resolving structural ambiguities, such as distinguishing between keto-enol tautomers or identifying specific conformational isomers.

For instance, analysis of derivatives can reveal how substituents influence the planarity of the pyrimidine (B1678525) ring or the bond lengths of the carbonyl groups (~1.21 Å), confirming the dominant tautomeric form in the crystal lattice. X-ray diffraction patterns of compounds similar to this compound, such as ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate, have shown monoclinic crystal systems characterized by π-π stacking interactions between aromatic rings. vulcanchem.com In other studies, the absolute configuration of chiral centers in products derived from β-keto esters has been unequivocally established through X-ray crystallographic analysis, which is fundamental for stereoselective synthesis. unc.edu

The data obtained from these studies, including unit cell dimensions, space group, and atomic coordinates, are foundational for building a comprehensive understanding of the molecule's solid-state behavior.

Table 1: Representative Crystallographic Data for β-Keto Ester Derivatives

Compound/DerivativeCrystal SystemSpace GroupKey FindingsReference
Diarylethene-based β-ketoester--Molecular structure confirmed by X-ray crystallography, revealing two conformers. chemrxiv.org
Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate AnalogsMonoclinic-Exhibit π-π stacking interactions between aromatic rings. vulcanchem.com
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylateMonoclinicCcStructure determined, showing π-interactions between the -C(H)=O group and triazole rings. mdpi.com
Product of α-Keto Ester Dynamic Kinetic Resolution--Absolute configuration of three contiguous stereocenters established. unc.edu

Bioassay Development and High-Throughput Screening

To evaluate the biological potential of this compound and its derivatives, researchers employ a range of bioassays. High-throughput screening (HTS) allows for the rapid testing of large libraries of these compounds against specific biological targets, accelerating the discovery of lead compounds for drug development. drugtargetreview.comevotec.com

Enzyme kinetic assays are fundamental for studying how a compound interacts with an enzyme, a common drug target. drugtargetreview.com These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of a compound like this compound, which can act as a substrate or an inhibitor. numberanalytics.comajpojournals.org The development of such an assay involves measuring the appearance of a product or disappearance of a substrate over time to determine the initial reaction velocity. lsuhsc.edu

A key application is in the directed evolution of enzymes. For example, ketoreductases, which can asymmetrically reduce β-keto esters to valuable chiral alcohols, are often engineered for improved activity and stereoselectivity. rsc.org In a typical screening process, a library of enzyme mutants is tested for its ability to convert a specific β-keto ester substrate. rsc.org The efficiency of these enzymes is characterized by kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), which are determined by measuring reaction rates at varying substrate concentrations. ajpojournals.org

Microbiological assays are crucial for identifying and quantifying the antimicrobial activity of this compound derivatives. Common methods include the paper-disk or agar (B569324) well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC). mdpi.comwisdomlib.org

In the disk diffusion method, a sterile paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific bacterium. mdpi.com The compound diffuses into the agar, and if it has antibacterial properties, a clear zone of no growth will appear around the disk. The diameter of this zone indicates the potency of the compound.

The MIC is a more quantitative measure, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. brc.hu This is typically determined using a broth microdilution method, where a series of decreasing concentrations of the compound are incubated with the bacteria in a multi-well plate. mdpi.com Research has shown that various derivatives of this compound exhibit significant antibacterial activity. For example, novel pyrazole-based compounds synthesized from an this compound precursor displayed potent activity against several bacterial strains. bohrium.combenthamdirect.com

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

Derivative ClassBacterial Strains TestedMIC Range (μg/mL)Reference
Pyrazolopyridines & Thiazolyl-bipyrazolesFour bacterial strains0.98 to 31.25 bohrium.combenthamdirect.comingentaconnect.com
Tetrahydrobenzo[d]thiazolesEnterococcus faecalis, Staphylococcus aureus (including resistant strains)4 to 8 brc.hu
Designed β-keto estersPseudomonas aeruginosa, Staphylococcus aureus, Pseudomonas syringae, Agrobacterium tumefaciens- mdpi.com

Development of Enzyme Kinetic Assays

Theoretical and Computational Chemistry for Mechanistic Insights

Theoretical and computational methods, particularly quantum mechanics, provide a powerful lens for examining the reaction mechanisms of this compound at the atomic level. These calculations can predict reaction pathways, characterize transition states, and explain experimental observations that are difficult or impossible to probe directly.

Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to model the reactivity of β-keto esters. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. conicet.gov.ar

For example, DFT calculations have been used to analyze the reactivity of different sites within β-keto ester molecules. Such studies can predict whether a nucleophilic attack is more likely to occur at the keto carbonyl carbon or the ester carbonyl carbon. mdpi.com These theoretical results showed that for most β-keto esters, the ester's carbonyl carbon was more susceptible to nucleophilic attack, but substitution patterns could alter this preference. mdpi.com Furthermore, computational studies have been instrumental in elucidating reaction mechanisms, such as the palladium-catalyzed reactions of allyl β-keto carboxylates, by modeling the formation and subsequent transformations of key intermediates like palladium enolates. nih.gov These theoretical insights are invaluable for designing new synthetic routes and optimizing reaction conditions.

Molecular Docking and Dynamics Simulations for Biological Interactions

While this compound serves as a fundamental building block in organic synthesis, computational research, particularly molecular docking and molecular dynamics (MD) simulations, has been instrumental in elucidating the biological interactions of its more complex derivatives. These in silico techniques provide critical insights at the molecular level, guiding the rational design of novel therapeutic agents. Research in this area primarily focuses on how derivatives of this compound bind to and modulate the function of specific protein targets.

Molecular docking studies are widely employed to predict the binding affinity and orientation of a ligand within the active site of a target protein. This method allows researchers to screen virtual libraries of compounds and prioritize those with the highest potential for biological activity. For instance, derivatives of this compound have been investigated as potential inhibitors for a range of protein targets implicated in various diseases.

One area of significant research is in the development of novel antibacterial agents. A study focused on β-keto ester analogues designed based on bacterial quorum-sensing autoinducers utilized molecular docking to investigate their interactions with the LasR and LuxS proteins, which are crucial for bacterial communication and virulence. mdpi.comnih.gov Similarly, complex pyrazole (B372694) derivatives synthesized from a substituted this compound were subjected to molecular docking simulations to explore their potential as inhibitors of DNA gyrase, a key enzyme in bacterial DNA replication. benthamdirect.comresearcher.life

In the field of cancer research, molecular docking has been used to assess the inhibitory potential of compounds derived from this compound against various cancer-related proteins. For example, the binding of triazolopyrimidine derivatives to Sirtuin-2 (SIRT2), a protein deacetylase implicated in tumorigenesis, was analyzed using docking calculations. researchgate.net Another research project centered on discovering inhibitors for the β-TrCP E3 ligase, a protein involved in cancer cell survival, used derivatives like ethyl 3-(furan-2-yl)-3-oxopropanoate as starting points for synthesis, with computational modeling guiding the design process. ucl.ac.uk

The following table summarizes representative findings from molecular docking studies on various derivatives of this compound, highlighting the target protein and the nature of the investigation.

Derivative ClassTarget ProteinTherapeutic AreaKey Findings from Docking
Pyrazole derivativesDNA GyraseAntibacterialIdentified potent antibacterial agents by predicting binding interactions within the enzyme's active site. benthamdirect.comresearcher.life
Triazolopyrimidine derivativesSirtuin-2 (SIRT2)AnticancerExamined the binding mechanism and energetics to guide the development of selective SIRT2 inhibitors. researchgate.net
Pyridinyl β-ketoestersKinasesAnticancerUsed as intermediates in the synthesis of kinase inhibitors, with docking assessing interactions with enzyme active sites.
Pyrazolone derivativesβ-TrCPAnticancerGuided the design of inhibitors for the protein-protein interaction between β-TrCP and its substrates. ucl.ac.uk

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the specific interactions that stabilize the complex.

A notable application of MD simulations was in the study of a β-keto ester analogue's interaction with the quorum-sensing proteins LuxS and LasR. mdpi.com The simulations, run for 500 nanoseconds, revealed remarkable stability in the complexes, confirming a robust and sustained interaction between the compound and the target proteins. mdpi.com Specifically, the root mean square deviation (RMSD) values for the protein backbones remained stable, suggesting a persistent binding mode. mdpi.com Such simulations are crucial for validating the results of static docking and understanding the dynamic behavior of potential drug candidates in a simulated physiological environment. Furthermore, specialized force field parameters, such as those developed for the CHARMM force field for β-aryl-α-chloro-β-keto esters, are essential for ensuring the accuracy of these simulations. zenodo.org

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The chemical industry's shift towards environmentally benign processes has spurred research into green synthetic routes for ethyl 3-oxopropanoate (B1240783) and its derivatives. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Modern approaches are increasingly focused on improving atom economy, reducing solvent consumption, and utilizing renewable resources.

One promising green chemistry approach involves the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and biodegradable reaction medium for ammonium (B1175870) acetate-promoted syntheses. This method aligns with green chemistry principles by offering low toxicity and energy efficiency. Additionally, lipase-catalyzed esterification presents a biocatalytic alternative. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been shown to catalyze the formation of related β-keto esters, albeit with longer reaction times. Microwave-assisted synthesis has also demonstrated potential for rapidly producing these compounds, significantly reducing reaction times compared to conventional heating.

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The quest for more efficient and selective syntheses of ethyl 3-oxopropanoate derivatives has led to the exploration of novel catalytic systems. Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. Nanosized magnesium oxide has emerged as a highly effective heterogeneous base catalyst for the synthesis of pyranopyrazoles from this compound derivatives, offering excellent yields and short reaction times. arabjchem.org

Another innovative approach involves the use of magnetically recoverable nanocatalysts. For example, polyphosphoric acid supported on Ni₀.₅Zn₀.₅Fe₂O₄ nanoparticles has been successfully employed as a green catalyst for the synthesis of pyranopyrazoles in water. arabjchem.org This system allows for easy catalyst recovery using an external magnet and can be reused multiple times without a significant loss of activity. arabjchem.org

Metal-organic frameworks (MOFs) are also being investigated as catalysts. UiO-66(Zr)-N(CH₂PO₃H₂)₂, a nanoporous heterogeneous catalyst, has been used for the synthesis of picolinate (B1231196) derivatives from ethyl 2-oxopropanoate, a related compound. rsc.org The high thermal stability and large surface area of MOFs make them promising candidates for various catalytic applications. rsc.org

Expansion into Underexplored Areas of Medicinal Chemistry

This compound and its derivatives serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. vulcanchem.comsmolecule.com Their structural features, particularly the β-keto ester moiety, allow for diverse chemical modifications, making them valuable scaffolds in drug discovery. vulcanchem.com

Recent research has focused on designing β-keto esters as antibacterial agents, inspired by the structure of bacterial quorum-sensing autoinducers. nih.govmdpi.com These compounds have shown inhibitory effects against various bacterial strains. nih.govmdpi.com Derivatives of this compound have also been investigated for their potential as antiviral, anti-inflammatory, and anticancer agents. chemimpex.comresearchgate.net For instance, certain derivatives have demonstrated significant in vitro activity against melanoma cell lines. researchgate.net

The versatility of the this compound scaffold allows for its incorporation into various heterocyclic systems, such as pyrazoles, pyrimidines, and quinoxalines, which are prevalent in many pharmaceuticals. arabjchem.orgresearchgate.net Future research will likely focus on synthesizing novel derivatives and evaluating their therapeutic potential against a broader range of diseases.

Potential Applications in Advanced Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science. chemimpex.com It can be used as a monomer or a cross-linking agent in the synthesis of polymers with tailored properties. For example, derivatives of this compound have been used to create polymers with good adhesion to polar substrates.

Furthermore, this compound derivatives are being explored for their potential use in creating novel materials with specific optical or electronic properties. chemimpex.comevitachem.com The incorporation of this compound into polymer formulations can enhance the characteristics of materials used in coatings, adhesives, and plastics. chemimpex.com Research is also underway to investigate its use in the development of specialty chemicals and advanced materials for various industrial applications. chemimpex.com

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

Machine learning models, particularly deep neural networks, are being used to predict the properties and biological activities of novel compounds based on their molecular structure. researchgate.net This allows for the in silico screening of large virtual libraries of this compound derivatives to identify promising candidates for specific applications, such as new drugs or materials. nih.govmdpi.com

Furthermore, AI is being applied to automate the process of chemical synthesis itself. nih.gov Automated synthesis platforms, guided by AI algorithms, can perform complex multi-step syntheses with high precision and reproducibility, freeing up researchers to focus on the creative aspects of chemical design. nih.gov The continued development of these technologies will undoubtedly lead to more efficient and innovative approaches to the synthesis and application of this compound.

Q & A

Q. What are the common synthetic routes for Ethyl 3-oxopropanoate and its derivatives, and how are reaction conditions optimized?

this compound derivatives are synthesized via condensation, oxidation, or substitution reactions. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate can be prepared by reacting 4-fluorobenzaldehyde with ethyl cyanoacetate under basic conditions, followed by hydrolysis and esterification . Optimization involves adjusting catalysts (e.g., molecular sieves for moisture control), solvents (ethanol or methanol), and temperature (reflux conditions). Reaction progress is monitored via TLC or 1^1H NMR to track intermediate formation .

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound derivatives?

Key techniques include:

  • 1^1H NMR : Used to confirm substituent positions and reaction outcomes. For instance, ethyl 3-(4-fluorophenyl)-3-oxopropanoate shows distinct aromatic proton signals at δ 7.75–7.62 ppm and ester group signals at δ 4.26 ppm .
  • X-ray crystallography : Resolves stereochemistry in complex derivatives, such as tetrahydropyridines with four stereogenic centers .
  • Mass spectrometry : Validates molecular weights (e.g., C11_{11}H12_{12}FNO3_3 derivatives with MW ≈ 225.22 g/mol) .

Q. How do substituents on the phenyl ring influence the reactivity of this compound in substitution reactions?

Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, 3-(4-chlorophenyl) derivatives undergo faster substitution with amines compared to electron-donating groups (e.g., -OCH3_3) . Comparative studies using Hammett constants (σ\sigma) can quantify substituent effects .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when synthesizing this compound derivatives under varying catalytic conditions?

Yield inconsistencies often arise from competing side reactions (e.g., over-oxidation or dimerization). Systematic screening of catalysts (e.g., ZnCl2_2 vs. CaSO4_4) and additives (e.g., ammonium formate for reductive amination) can identify optimal conditions . Kinetic studies via in situ IR or NMR help pinpoint rate-limiting steps. For example, prolonged reflux in ethanol increases byproduct formation in multicomponent reactions .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives in asymmetric catalysis?

Chiral auxiliaries or transition-metal catalysts (e.g., RhIII^{III} complexes) enable stereocontrol. For instance, C–H functionalization of sulfoximines with this compound derivatives yields enantiomerically enriched 1,2-benzothiazines . Solvent polarity (e.g., DMF vs. THF) and temperature gradients are critical for maintaining enantiomeric excess (>90%) .

Q. How do researchers resolve contradictions in mechanistic pathways of this compound reactions, such as competing oxidation and reduction pathways?

Mechanistic studies employ isotopic labeling (e.g., 18^{18}O tracing in oxidation products) and computational modeling (DFT calculations) to identify dominant pathways. For example, oxidation of the hydroxyl group to a ketone (via KMnO4_4) competes with ester reduction (via LiAlH4_4), requiring strict control of reagent stoichiometry and reaction time .

Q. What role do multicomponent reactions play in synthesizing complex this compound-based heterocycles?

this compound acts as a β-ketoester component in multicomponent reactions (e.g., with aldehydes and ammonium acetate) to form tetrahydropyridines or isoxazolones. Key parameters include pH (buffered conditions for imine formation) and sequential addition of reagents to avoid intermediate degradation .

Methodological Considerations

Q. How should researchers design experiments to compare the bioactivity of this compound derivatives?

  • Structure-activity relationship (SAR) studies : Synthesize derivatives with systematic substituent variations (e.g., -F, -Cl, -OCH3_3) and test against target enzymes (e.g., Pks13 inhibitors for tuberculosis) .
  • Dose-response assays : Use IC50_{50} values to quantify potency, ensuring replicates to account for biological variability .

Q. What statistical approaches are suitable for analyzing contradictory data in this compound reaction optimization?

  • Design of Experiments (DoE) : Multi-factorial analysis (e.g., ANOVA) identifies significant variables (e.g., temperature, catalyst loading).
  • Error analysis : Calculate standard deviations across triplicate runs to distinguish experimental noise from true outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.